molecular formula C19H21N3O2S B3634983 4-(2-{[4-(Diethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol

4-(2-{[4-(Diethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol

Cat. No.: B3634983
M. Wt: 355.5 g/mol
InChI Key: BQIQWVUOBFNYHF-UHFFFAOYSA-N
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Description

4-(2-{[4-(Diethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[4-(Diethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[4-(Diethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(2-{[4-(Diethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[4-(Diethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[4-(Diethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[2-[4-(diethylamino)anilino]-1,3-thiazol-4-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-3-22(4-2)14-7-5-13(6-8-14)20-19-21-17(12-25-19)16-10-9-15(23)11-18(16)24/h5-12,23-24H,3-4H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIQWVUOBFNYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-{[4-(Diethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol
Reactant of Route 2
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4-(2-{[4-(Diethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol
Reactant of Route 3
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4-(2-{[4-(Diethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol
Reactant of Route 4
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4-(2-{[4-(Diethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol
Reactant of Route 5
4-(2-{[4-(Diethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol
Reactant of Route 6
4-(2-{[4-(Diethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol

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